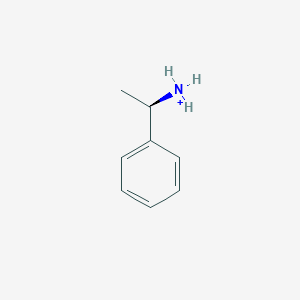

(1r)-1-Phenylethanaminium

描述

Historical Development of Chiral Amine Chemistry

The field of chiral amine chemistry is deeply intertwined with the broader history of stereochemistry. The recognition that molecules can exist as non-superimposable mirror images, or enantiomers, and that these enantiomers can exhibit different biological activities, spurred the development of methods to synthesize and separate them.

Early Discoveries in Enantioselective Synthesis

The early 20th century witnessed foundational discoveries in enantioselective synthesis, although the field was in its infancy. wikipedia.org Limited analytical techniques for separating and characterizing enantiomers posed significant challenges. wikipedia.org Early methods relied on spontaneous resolution during crystallization or kinetic resolution, where one enantiomer is selectively reacted or destroyed. wikipedia.org The development of asymmetric hydrogenation in 1968 by Knowles and Noyori, who independently replaced achiral ligands in Wilkinson's catalyst with chiral phosphine (B1218219) ligands, marked a significant breakthrough. wikipedia.org This pioneering work demonstrated the feasibility of using chiral catalysts to induce enantioselectivity in chemical reactions. wikipedia.org

Pioneering Roles of Chiral Amines, notably (1R)-1-Phenylethanaminium, in Organic Chemistry

Chiral amines, and specifically this compound, have been instrumental in the progress of organic chemistry. nih.gov Introduced as a chiral resolving agent by A. W. Ingersoll in 1937, 1-phenylethylamine (B125046) (α-PEA) has become one of the most frequently used ancillary compounds for synthesizing enantiomerically pure products. nih.gov Its availability in both enantiomeric forms and its relative affordability have contributed to its widespread use. nih.gov

This compound's primary role has been in the resolution of racemic mixtures of carboxylic acids. By reacting with a racemic acid, it forms a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation through techniques like crystallization. This straightforward and often high-yielding methodology has been extensively utilized for preparing numerous optically active acids. nih.gov

Evolution of Research Perspectives on this compound

The scientific community's interest in this compound has evolved from fundamental structural studies to more complex synthetic and mechanistic investigations.

Initial Structural and Stereochemical Investigations

Initial research focused on the fundamental properties of this compound, including its synthesis and optical resolution. The reductive amination of acetophenone (B1666503) is a common method for its preparation. wikipedia.org The resolution of racemic 1-phenylethylamine is often achieved using chiral acids like L-malic acid or tartaric acid, which selectively crystallize with one of the enantiomers. nih.govwikipedia.org

Structural characterization has also been a key area of investigation. Studies have explored how this compound interacts with other molecules, particularly in the context of chiral recognition. For instance, research has shown that it can form distinct crystalline assemblies with host molecules through noncovalent interactions like hydrogen bonding and CH···π interactions, providing insights into the mechanisms of chiral recognition. researchgate.net

Expansion into Synthetic and Mechanistic Studies

As the understanding of its fundamental properties grew, research on this compound expanded into its application as a chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov In this role, the chiral amine is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

This approach has been successfully applied to the synthesis of a wide range of compounds, including tetrahydro-β-carboline derivatives and various natural products. researchgate.net Mechanistic studies have been conducted to understand how the stereochemistry of this compound influences the diastereoselectivity of these reactions. researchgate.netacs.org For example, the reduction of imines derived from (R)-1-phenylethylamine has been studied to elucidate the factors controlling the stereochemical outcome. acs.org

Significance of this compound in Modern Stereoselective Synthesis

This compound continues to be a vital tool in modern stereoselective synthesis, valued for its versatility and effectiveness. nih.gov Its applications span from classic chiral resolution to its use as a precursor for more complex chiral ligands and catalysts. mdpi.com

The development of dynamic kinetic resolution (DKR) processes has further enhanced the utility of this compound. beilstein-journals.orgd-nb.info In DKR, the less reactive enantiomer of a racemic starting material is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. beilstein-journals.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used in combination with a racemization catalyst for the DKR of amines. beilstein-journals.orgd-nb.info

Furthermore, (1R)-1-phenylethylamine is a key building block for the synthesis of a variety of chiral ligands used in asymmetric catalysis. mdpi.com These ligands, when complexed with metal catalysts, can facilitate a wide range of enantioselective transformations, including asymmetric hydrogenation and the addition of organozinc reagents to aldehydes. mdpi.com The modular nature of ligands derived from (1R)-1-phenylethylamine allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity in these reactions. mdpi.com

The enduring importance of this compound is a testament to its fundamental role in enabling chemists to control the three-dimensional arrangement of atoms in molecules, a critical aspect of modern drug discovery and materials science. hims-biocat.eud-nb.info

Role as a Benchmark Chiral Auxiliary and Catalyst Precursor

The utility of (1R)-1-phenylethanamine, and by extension its ammonium (B1175870) salt, as a chiral auxiliary was recognized early in the development of asymmetric synthesis. mdpi.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively produce one of two possible diastereomers. This diastereoselective control is a cornerstone of modern organic synthesis, enabling the production of enantiopure drugs and other valuable materials.

(1R)-1-Phenylethanamine is frequently employed to create chiral imines, amides, and other derivatives that then undergo stereoselective reactions. surrey.ac.uk For instance, it has been used in the diastereoselective synthesis of Michael adducts, β-lactams, and tetrahydro-β-carboline derivatives. researchgate.net The bulky phenyl group and the stereocenter of the amine guide the approach of reagents, leading to a high degree of stereochemical control. After the desired transformation, the auxiliary can be cleaved and recovered.

Beyond its role as a stoichiometric auxiliary, (1R)-1-phenylethanamine serves as a crucial precursor for a wide array of chiral ligands and catalysts. dicp.ac.cn These ligands coordinate with metal centers to form catalysts for enantioselective reactions, such as hydrogenations, hydrosilylations, and transfer hydrogenations. dicp.ac.cn The chirality of the ligand, derived from (1R)-1-phenylethanamine, is transferred to the catalytic cycle, resulting in the preferential formation of one enantiomer of the product. acs.org For example, amino alcohols derived from (1R)-1-phenylethanamine have been successfully used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols with high enantioselectivity. dicp.ac.cn

The following table provides examples of asymmetric reactions where (1R)-1-phenylethanamine or its derivatives have been utilized as chiral auxiliaries or catalyst precursors.

| Reaction Type | Role of (1R)-1-Phenylethanamine Derivative | Product Type | Enantiomeric/Diastereomeric Excess |

| Michael Addition | Chiral Auxiliary (forming chiral enamines) | Enantiomerically enriched carbonyl compounds | High diastereoselectivity |

| Aldol (B89426) Reaction | Chiral Auxiliary (in imidazolidin-2-one) | anti-Aldol products | High yield and selectivity |

| Ru-catalyzed Transfer Hydrogenation | Chiral Ligand (amino alcohol) | Chiral secondary alcohols | up to 95% ee |

| Rh-catalyzed Hydrogenation | Chiral Ligand | Enantiomerically enriched products | Enhanced enantioselectivity |

| Asymmetric Phenyl Transfer | Chiral Ligand (aminonaphthol) | Chiral arylation products | up to 94% ee |

Contributions to the Understanding of Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. encyclopedia.pub The diastereomeric salts formed between this compound and racemic acids have served as a classic model system for studying the principles of chiral recognition. mdpi.combme.hu

The process of classical resolution relies on the formation of diastereomeric salts which exhibit different physical properties, most notably solubility. bme.hu By reacting a racemic acid with enantiomerically pure (1R)-1-phenylethanamine, two diastereomeric salts are formed: (R-amine)(R-acid) and (R-amine)(S-acid). The difference in their crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, leads to a difference in their solubility in a given solvent. rug.nlresearchgate.net This allows for the selective crystallization of the less soluble diastereomer, thereby achieving separation of the enantiomers. mdpi.com

Detailed structural studies, including single-crystal X-ray diffraction, on these diastereomeric salt pairs have provided invaluable insights into the specific intermolecular interactions that govern chiral recognition. researchgate.netresearchgate.net These studies have revealed the importance of three-point interactions, hydrogen bonding networks, and even weaker interactions like CH/π interactions in stabilizing one diastereomer over the other. mdpi.comresearchgate.net For example, the resolution of racemic 2-methoxy-2-(1-naphthyl)propionic acid with (R)-1-phenylethylamine is stabilized by four independent hydrogen bonds and one CH/π interaction in the less soluble diastereomeric salt. mdpi.com

The following table summarizes key interactions observed in the chiral recognition of various acids by this compound.

| Racemic Acid | Key Stabilizing Interactions in Less Soluble Diastereomer | Reference |

| 2-Chloromandelic Acid | "Lock-and-key" packing, CH/π interactions | mdpi.com |

| 2-Methoxy-2-(1-naphthyl)propionic Acid (MNPA) | Four independent hydrogen bonds, one CH/π interaction | mdpi.com |

| Mandelic Acid | Alteration of metastable zone width by additives | rug.nl |

| Biphenyl-4-carboxylic Acid | Ionic/acid-base interactions in co-crystals | oup.com |

This fundamental understanding of chiral recognition at the molecular level, gleaned from studies involving this compound, has been instrumental in the rational design of new resolving agents, chiral stationary phases for chromatography, and chiral sensors. mdpi.comuniroma1.it

Structure

3D Structure

属性

分子式 |

C8H12N+ |

|---|---|

分子量 |

122.19 g/mol |

IUPAC 名称 |

[(1R)-1-phenylethyl]azanium |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m1/s1 |

InChI 键 |

RQEUFEKYXDPUSK-SSDOTTSWSA-O |

SMILES |

CC(C1=CC=CC=C1)[NH3+] |

手性 SMILES |

C[C@H](C1=CC=CC=C1)[NH3+] |

规范 SMILES |

CC(C1=CC=CC=C1)[NH3+] |

产品来源 |

United States |

Stereochemical Aspects and Enantiomeric Purity of 1r 1 Phenylethanaminium

Principles of Chirality and Stereoisomerism in (1R)-1-Phenylethanaminium

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. This structural characteristic gives rise to stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

Enantiomeric Forms and Absolute Configuration

1-Phenylethanamine possesses a single stereocenter—a carbon atom bonded to four different groups: a phenyl group, a methyl group, an amino group, and a hydrogen atom. wiley-vch.de This arrangement results in the existence of two non-superimposable mirror-image isomers known as enantiomers. wiley-vch.de These enantiomers are designated as (R)-1-phenylethanamine and (S)-1-phenylethanamine. The "(1R)" in this compound specifies the absolute configuration at this chiral center, defining a precise three-dimensional structure.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 1-phenylethanamine, the priority of the groups attached to the chiral carbon is as follows: -NH2 > -C6H5 > -CH3 > -H. In the (R)-enantiomer, when viewing the molecule with the lowest priority group (hydrogen) pointing away, the arrangement of the remaining groups in descending order of priority (from -NH2 to -C6H5 to -CH3) traces a clockwise direction. The (S)-enantiomer exhibits the opposite, counter-clockwise arrangement. acs.org The protonated form, this compound, retains this (R)-configuration. While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral entities, including plane-polarized light or other chiral molecules, differs. stereoelectronics.org

Diastereomeric Salt Formation Principles

The separation of a racemic mixture—an equal mixture of two enantiomers—is a process known as resolution. wikipedia.org Since enantiomers have identical solubilities, they cannot be separated by simple crystallization. The most common strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. wikipedia.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility. stereoelectronics.orglibretexts.org

For a racemic amine like 1-phenylethanamine, this is achieved by reacting it with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. stereoelectronics.orglibretexts.org For instance, reacting racemic (R/S)-1-phenylethanamine with pure (R,R)-tartaric acid yields two products: (R)-1-phenylethanaminium (R,R)-tartrate and (S)-1-phenylethanaminium (R,R)-tartrate. libretexts.orglibretexts.org These two salts have a diastereomeric relationship ((R,R,R) versus (S,R,R)) and will exhibit different solubilities in a given solvent. libretexts.orgquora.com This difference in solubility is the fundamental principle that allows for their separation through fractional crystallization. researchgate.netresearchgate.net Once separated, the chiral resolving agent can be removed by a simple acid-base reaction, yielding the resolved, enantiomerically pure amine. libretexts.orglibretexts.org

Enantiomeric Resolution Methodologies for this compound

The isolation of this compound in high enantiomeric purity relies on effective resolution techniques. Among the various methods, classical diastereomeric crystallization remains a widely practiced and scalable approach.

Classical Diastereomeric Crystallization Techniques

This method, often referred to as Pasteurian resolution, involves the formation of diastereomeric salts and their subsequent separation based on differences in solubility. wikipedia.orgresearchgate.net The process begins by dissolving the mixture of diastereomeric salts in a suitable solvent, typically at an elevated temperature to ensure complete dissolution. As the solution cools, it becomes supersaturated, and the less soluble diastereomer preferentially crystallizes out of the solution. numberanalytics.com The crystallized salt is then collected by filtration. reddit.com To achieve high optical purity, this process may need to be repeated one or more times (recrystallization). reddit.comgoogle.com After separation, the pure enantiomer is recovered from the diastereomeric salt. libretexts.org

Selection of Chiral Resolving Agents (e.g., tartaric acid, mandelic acid derivatives)

The success of a diastereomeric resolution heavily depends on the choice of the chiral resolving agent. researchgate.net An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to efficient separation. For the resolution of 1-phenylethanamine, several chiral acids have proven effective.

Tartaric acid is a classic and frequently used resolving agent for separating the enantiomers of 1-phenylethylamine (B125046). libretexts.orgchemeducator.orgmdpi.com The naturally occurring (+)-(2R,3R)-tartaric acid is commonly employed to precipitate the (R)-1-phenylethanaminium diastereomeric salt, although the efficiency can be influenced by the solvent and conditions used. reddit.comcore.ac.uk

Mandelic acid and its derivatives are also valuable resolving agents for amines. libretexts.orgnih.gov Studies have shown that mandelic acid and substituted versions, such as 2-chloromandelic acid or 4-chloromandelic acid, can effectively resolve racemic amines by forming crystalline diastereomeric salts with differing solubilities. nih.govresearchgate.netnih.gov The choice between different derivatives often comes down to empirical screening to find the optimal pairing for crystallization. google.com

A variety of other chiral acids are also available, and the selection process often involves screening a panel of candidates to identify the most effective one for a specific separation. onyxipca.com

Table 1: Common Chiral Resolving Agents for 1-Phenylethanamine

| Resolving Agent | Type | Common Application |

| Tartaric Acid | Chiral Acid | Widely used for resolving racemic amines, including 1-phenylethanamine. libretexts.orgchemeducator.orgmdpi.com |

| Mandelic Acid | Chiral Acid | Used for the resolution of racemic amines through diastereomeric salt formation. libretexts.orgnih.gov |

| Malic Acid | Chiral Acid | Another naturally occurring chiral acid used in resolutions. onyxipca.comwikipedia.org |

| Camphorsulfonic Acid | Chiral Acid | A strong chiral acid used for resolving basic compounds. libretexts.orgonyxipca.com |

| Dibenzoyltartaric Acid | Chiral Acid | A derivative of tartaric acid often used in resolution screenings. onyxipca.com |

Optimization of Crystallization Conditions

Achieving an efficient separation with high yield and enantiomeric purity requires careful optimization of several crystallization parameters. numberanalytics.com

Solvent Selection: The choice of solvent is critical as the solubilities of the diastereomeric salts, and more importantly, the difference between their solubilities, are highly solvent-dependent. numberanalytics.comacs.org A range of organic solvents, aqueous solutions, or mixed solvent systems are typically screened to find the optimal medium for crystallization. nih.govonyxipca.com

Temperature: Temperature control is fundamental to the crystallization process. numberanalytics.com A controlled cooling profile is often employed to manage supersaturation and promote the growth of high-purity crystals rather than rapid precipitation of an impure solid. numberanalytics.com

Concentration: The initial concentration of the diastereomeric salt solution affects both the yield and the purity of the resulting crystals. numberanalytics.com Working at too high a concentration can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric purity.

Seeding: The introduction of a small quantity of pure crystals of the desired less-soluble diastereomer (a seed crystal) can be used to induce crystallization at a lower level of supersaturation. numberanalytics.com This technique helps to control the crystal form and can improve the reproducibility of the process.

The interplay of these factors determines the success of the resolution, and a systematic approach to optimization is often necessary to develop a robust and efficient separation process. acs.org

Mechanistic Insights into Chiral Recognition During Crystallization

The process of separating enantiomers through crystallization relies on the principle of chiral recognition, where a chiral resolving agent interacts differently with each enantiomer of a racemic mixture, leading to the formation of diastereomeric salts with different physical properties, such as solubility. mdpi.com

In the resolution of racemic 1-phenylethylamine, chiral acids are often employed as resolving agents. The formation of diastereomeric salts allows for the separation of one diastereomer by fractional crystallization. The efficiency of this separation is governed by the specific noncovalent interactions between the chiral resolving agent and each enantiomer. mdpi.com These interactions can include hydrogen bonding, ionic interactions, and van der Waals forces. The subtle differences in the three-dimensional arrangement of these interactions lead to a more stable, and typically less soluble, crystal lattice for one of the diastereomers. researchgate.net

For instance, studies have shown that the use of O-substituted phenylphosphonothioic acids as resolving agents for 1-phenylethylamine can lead to excellent chiral recognition. researchgate.net The crystal structure of the resulting diastereomeric salts reveals distinct hydrogen-bonding motifs. In some cases, a unique globular molecular cluster is formed in the less-soluble diastereomeric salt, a feature not commonly observed with conventional carboxylic acid resolving agents. This specific arrangement highlights the importance of the resolving agent's structure in achieving high chiral recognition. researchgate.net

X-ray crystallography has been instrumental in elucidating the "lock-and-key" packing and CH/π interactions within the hydrophobic moieties of diastereomeric salts, which stabilize the less soluble salt. mdpi.com The introduction of larger substituents on the amine can further enhance these chiral discrimination properties. mdpi.com

Chromatographic Enantioseparation Strategies

Chromatographic techniques are powerful tools for the separation of enantiomers, offering high resolution and analytical precision. These methods utilize a chiral environment, either in the stationary phase or the mobile phase, to differentiate between the enantiomers of this compound.

Chiral Stationary Phase (CSP) chromatography is a direct method for enantioseparation where the stationary phase itself is chiral. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the CSP. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines like 1-phenylethylamine. mdpi.comresearchgate.net The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. researchgate.net The efficiency of separation on these columns is highly dependent on the mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives. researchgate.netjst.go.jp

For the separation of basic compounds like 1-phenylethylamine, acidic additives are often incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. researchgate.netafmps.be

Another class of CSPs involves the immobilization of a chiral selector onto a support. For example, a chiral thiacalix rsc.orgarene derivative modified with (S)-1-phenylethylamine has been developed as a CSP for gas chromatography (GC). oup.com This CSP demonstrated good separation of various enantiomeric derivatives, with stereoselective hydrogen bonding between the amide group of the analytes and the CSP playing a crucial role in chiral discrimination. oup.com Similarly, CSPs based on (R)-(+)-1-phenylethylamine covalently bonded to a polymer matrix have been synthesized for the enantioseparation of β-blockers. semanticscholar.org

The principle of chiral recognition in these systems relies on the formation of transient diastereomeric adducts between the enantiomers and the chiral selector of the stationary phase. wiley.com Hydrogen bonding is a particularly effective interaction for this purpose. wiley.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming High-Performance Liquid Chromatography (HPLC) in terms of speed and efficiency. afmps.besemanticscholar.org SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like an alcohol. jst.go.jp

The separation of 1-phenylethylamine enantiomers has been successfully achieved using SFC with polysaccharide-based CSPs, such as those derived from amylose and cellulose. jst.go.jpscribd.com The elution order and resolution of the enantiomers are influenced by several factors, including the type of alcohol modifier, column temperature, mobile phase composition, and pressure. jst.go.jp For instance, on an amylose-based Chiralpak AD-H column, lower alcohol content in the mobile phase can improve the peak separation of rac-1-phenylethylamine. jst.go.jp

The use of acidic and basic additives in the mobile phase can also significantly impact the enantioselectivity in SFC. afmps.be For basic analytes like 1-phenylethylamine, basic additives are commonly used to reduce peak tailing and improve resolution. afmps.be Interestingly, the combined use of an acidic and a basic additive can generate different enantioselectivity compared to using them separately. afmps.be

The lower viscosity and higher diffusivity of supercritical fluids compared to liquids result in lower pressure drops across the column, enabling the use of higher flow rates and the serial coupling of columns to enhance selectivity or efficiency. afmps.be

Kinetic Resolution Approaches

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

One of the most common approaches for the kinetic resolution of racemic 1-phenylethylamine is through enzyme-catalyzed acylation. rsc.org In this process, a lipase (B570770) is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. rsc.org For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation. beilstein-journals.orgresearchgate.net The reaction typically involves an acyl donor, such as ethyl acetate (B1210297) or isopropyl acetate. rsc.orgbeilstein-journals.org The (R)-enantiomer of 1-phenylethylamine is preferentially acylated, leading to the formation of the corresponding (R)-amide and leaving behind the unreacted (S)-amine. researchgate.netutupub.fi

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. beilstein-journals.orgrsc.org In DKR, the slower-reacting enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product. beilstein-journals.org This is often achieved by combining the enzymatic resolution with a metal-based racemization catalyst, such as a ruthenium or palladium complex. beilstein-journals.orgacs.org For example, a combination of CALB and a ruthenium catalyst has been used for the DKR of (±)-1-phenylethylamine, producing the (R)-amide in high yield and enantiomeric excess. beilstein-journals.org

The choice of acyl donor can significantly influence the efficiency of the kinetic resolution. Studies have shown that using alkyl methoxyacetates as acyl donors can lead to higher yields and enantiomeric excesses with lower catalyst loadings compared to isopropyl acetate. beilstein-journals.org

Biocatalytic Resolution Methods (e.g., lipase-catalyzed)

Biocatalytic methods, particularly those employing lipases, are highly valued for the resolution of chiral amines due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature. researchgate.netutupub.fi

Candida antarctica lipase B (CALB) is a prominent enzyme used for the resolution of (±)-1-phenylethylamine. beilstein-journals.orgresearchgate.net It catalyzes the enantioselective acylation of the (R)-enantiomer. researchgate.net A two-step process has been designed where the (R)-(+)-1-phenylethylamine is first condensed with an acid, such as capric acid, with high conversion. Subsequently, the resulting (R)-(+)-amide can be hydrolyzed to yield the (R)-amine, providing access to both enantiomers in high enantiomeric purity. researchgate.net

The solvent-free kinetic resolution of racemic primary amines, including 1-phenylethylamine, has also been developed using CALB. mdpi.comutupub.fi This approach offers a greener alternative to traditional solvent-based systems.

Other lipases, such as those from Pseudomonas cepacia (Amano Lipase PS-C1) and Rhizopus niveus, have also been investigated for the resolution of 1-phenylethylamine. researchgate.netacs.org While different lipases may exhibit varying levels of activity and selectivity, they generally show a preference for the R-enantiomer in the aminolysis of esters. researchgate.net

The combination of biocatalysis with other techniques, such as continuous flow processes and membrane-assisted separations, is being explored to enhance the efficiency and scalability of these resolution methods. rsc.orgrsc.org For instance, a continuous flow kinetic resolution of (±)-1-phenylethylamine has been developed using immobilized CALB and ethyl acetate as the acyl donor, achieving high enantiomeric ratios and short residence times. rsc.org

| Biocatalytic Resolution Method | Enzyme | Acyl Donor | Product(s) | Key Findings | Reference |

| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB) & Ru-complex | Alkyl methoxyacetates | (R)-2-methoxy-N-(1-phenylethyl)acetamide | Lower catalyst loadings and high enantiomeric excess (ee) achieved. | beilstein-journals.org |

| Two-Step Kinetic Resolution | Candida antarctica lipase B (CALB) | Capric acid | (R)- and (S)-1-phenylethylamine | High conversion for both condensation and hydrolysis steps, yielding both enantiomers with high purity. | researchgate.net |

| Continuous Flow Kinetic Resolution | Immobilized Candida antarctica lipase B (Novozyme 435) | Ethyl acetate | Enantioenriched amide and amine | High enantiomeric ratios (>200) and short residence times (40 minutes). | rsc.orgrsc.org |

| Solvent-Free Kinetic Resolution | Candida antarctica lipase B (Novozym 435 and sol-gel CALB) | Isopropyl methoxyacetate | (S)-α-PEA and (R)-α-PEA-amide | Good yields and ee ≥ 95%. | mdpi.comutupub.fi |

Determination of Enantiomeric Excess and Absolute Configuration

Accurately determining the enantiomeric excess (ee) and absolute configuration of chiral compounds is crucial in stereoselective synthesis and analysis. thieme-connect.de

The enantiomeric excess of 1-phenylethanaminium is commonly determined using chiral chromatographic techniques, such as chiral HPLC and chiral GC, as described in the previous sections. These methods separate the enantiomers, and the ratio of their peak areas directly corresponds to the enantiomeric ratio, from which the ee can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents. A CDA reacts with the enantiomers of the analyte to form diastereomers, which will have distinct NMR spectra. For example, chiral α-fluorinated phenylacetic phenylselenoester has been used as a CDA for primary amines. frontiersin.orgnih.gov By comparing the experimental and DFT-calculated 19F NMR chemical shift differences of the resulting diastereomeric amides, the absolute configuration of the amine can be assigned. frontiersin.orgnih.gov

Circular dichroism (CD) spectroscopy can also be used to determine the absolute configuration. This technique measures the differential absorption of left and right circularly polarized light. For 1-phenylethylamine, coordinating the amine to a metalloporphyrin dimer induces a CD spectrum. The sign of the Cotton effect in the CD spectrum corresponds to the absolute configuration of the amine. For example, with a specific zinc porphyrin dimer, the (R)-enantiomer of 1-phenylethylamine exhibits a positive second Cotton effect and a negative first Cotton effect, while the (S)-enantiomer shows the opposite. google.com

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. mdpi.com This technique has been used to confirm the absolute configuration of diastereomeric salts formed during the resolution of 1-phenylethylamine. mdpi.com

Advanced Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for determining the enantiomeric purity of this compound. These techniques utilize chiral stationary phases (CSPs) to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantiomeric separation of 1-phenylethylamine. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. For instance, columns like Chiralpak AD-H and Chiralcel OD-H have demonstrated successful separation of its enantiomers. jiangnan.edu.cn The addition of acidic modifiers to the mobile phase can sometimes improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica support. researchgate.net The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Chiral HPLC has been used to confirm enantiomeric excesses greater than 98% for products derived from this compound precursors.

A study on the chiral resolution of racemic 2-chloromandelic acid using (R)-N-benzyl-α-PEA highlighted the use of chiral HPLC for assessing the enantiomeric excess of the resulting products. mdpi.com In another application, the enantiomeric purity of synthesized chiral amines was successfully determined using HPLC with a chiral stationary phase, achieving greater than 99% ee. researchgate.net

Gas Chromatography (GC):

Enantioselective GC is another powerful technique for the analysis of volatile chiral compounds like 1-phenylethanaminium. researchgate.net This method often requires derivatization of the amine to a more volatile and thermally stable compound. Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for this purpose. acs.org The resulting amides are then separated on a chiral capillary column. Cyclodextrin-based CSPs are versatile and widely employed for the enantioseparation of a multitude of chiral compounds, including derivatized amines. researchgate.net

The following table summarizes typical chromatographic conditions for the enantiomeric purity assessment of 1-phenylethanaminium derivatives.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | Chiralpak AD-H, Chiralcel OD-H | Typically hexane/isopropanol mixtures | UV | |

| GC | Cyclodextrin-based | Helium or Hydrogen | FID | researchgate.net |

Spectroscopic Techniques for Configuration Assignment (e.g., NMR, CD)

Spectroscopic methods are crucial for assigning the absolute configuration of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two of the most informative techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in separate signals for the enantiomers. For instance, α-fluorinated phenylacetic acid (FPA) has been used as a CDA to determine the absolute configuration of chiral amines, including α-phenylethanamine. frontiersin.org The formation of diastereomeric amides leads to distinct chemical shifts in the ¹⁹F NMR spectrum, which can be correlated to the absolute configuration. frontiersin.org Another approach involves the use of chiral lanthanide shift reagents, which can also induce separation of enantiomeric signals in the NMR spectrum.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and enantiomers will produce mirror-image spectra. This technique is highly sensitive to the stereochemical arrangement of the molecule. The (R)- and (S)-enantiomers of 1-phenylethanamine have been shown to induce mirror-image CD spectra in supramolecular assemblies of porphyrin derivatives, demonstrating the utility of CD spectroscopy in confirming the enantiomeric nature of the sample. Furthermore, the interaction of this compound with achiral molecules can induce chirality in the latter, which can be detected and amplified by CD spectroscopy. oup.com

The following table highlights key findings from spectroscopic analyses of this compound.

| Spectroscopic Technique | Method | Key Finding | Reference |

| NMR | Use of chiral derivatizing agents (e.g., FPA) | Formation of diastereomers with distinct ¹⁹F NMR chemical shifts, allowing for configuration assignment. | frontiersin.org |

| CD | Direct measurement or in supramolecular assemblies | (R)- and (S)-enantiomers exhibit mirror-image CD spectra, confirming their enantiomeric relationship. | rsc.org |

X-ray Crystallography of Diastereomeric Salts for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govwiley-vch.de For amines like this compound, this is often achieved by forming a diastereomeric salt with a chiral acid of known absolute configuration. The resulting diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. mdpi.com

Once a suitable single crystal of one of the diastereomeric salts is obtained, its three-dimensional structure can be determined by X-ray diffraction. bme.hu This analysis reveals the precise spatial arrangement of all atoms in the crystal lattice, thereby unambiguously establishing the absolute configuration of both the amine and the acid. nih.gov For example, the absolute configuration of (R)-1-phenylethanaminium has been confirmed through the crystal structure determination of its salt with (S)-4-chloromandelate. researchgate.net The structure of the diastereomeric salt formed between (R)-α-PEA and (R)-enriched-MNPA was stabilized by four independent hydrogen bonds and one CH/π interaction. mdpi.com

The Cambridge Structural Database (CSD) contains numerous crystal structures of diastereomeric salt pairs involving 1-phenylethylamine, providing a wealth of information for comparative analysis. bme.hu However, a significant challenge in this method is obtaining single crystals of sufficient quality for X-ray diffraction, especially for the more soluble diastereomer. bme.hu

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of this compound is a critical factor in its application, as racemization can compromise the enantiomeric purity of the final product in asymmetric synthesis.

Factors Influencing Stereochemical Integrity

The stereochemical integrity of chiral amines is influenced by several factors. Amines with three different substituents on the nitrogen atom are chiral but often configurationally unstable due to rapid pyramidal inversion at room temperature. rsc.orglibretexts.org However, for this compound, the chiral center is a carbon atom, which is generally configurationally stable under normal conditions.

Factors that can affect the stereochemical integrity include:

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

pH: The pH of the medium can influence the protonation state of the amine, which may affect its susceptibility to racemization.

Presence of Catalysts: Certain metals and enzymes can catalyze the racemization of chiral amines. rsc.org

Solvent: The choice of solvent can influence the stability of intermediates involved in racemization pathways. mdpi.com

In the context of its use as a chiral auxiliary, the bulky phenyl group helps to enforce a specific conformation, which can contribute to its stereochemical stability during reactions.

Mechanisms of Racemization (e.g., metal-catalyzed, dehydrogenation-hydrogenation)

Racemization of this compound can occur through several mechanisms, particularly under specific reaction conditions designed for dynamic kinetic resolution (DKR). DKR is a powerful technique that combines in situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. rsc.org

Metal-Catalyzed Racemization:

Various transition metal catalysts are known to facilitate the racemization of chiral amines. This is often a key step in DKR processes. Palladium, ruthenium, and iridium-based catalysts have been extensively studied for this purpose. mdpi.comresearchgate.netacs.org For example, palladium nanoparticles have been used as a racemization catalyst in the DKR of primary benzyl (B1604629) amines. mdpi.comacs.org Similarly, ruthenium complexes are effective for the racemization of amines under transfer hydrogenation conditions. researchgate.net

Dehydrogenation-Hydrogenation Mechanism:

The most common mechanism for metal-catalyzed racemization of amines is a dehydrogenation-hydrogenation pathway. mdpi.comacs.org In this process, the chiral amine is first dehydrogenated by the metal catalyst to form an achiral imine intermediate. This imine can then be re-hydrogenated by the catalyst, leading to the formation of either the (R) or (S) enantiomer of the amine, thus resulting in racemization. mdpi.comacs.org

This mechanism is central to many DKR processes. For instance, in the DKR of 1-phenylethylamine, a palladium catalyst facilitates the dehydrogenation-hydrogenation cycle for racemization, while a lipase enzyme selectively acylates one of the enantiomers. acs.org Studies have shown that iron complexes can also catalyze the racemization of (S)-1-phenylethylamine via a dehydrogenation-hydrogenation mechanism. acs.org

A process for the racemization of optically active 1-phenylethylamine derivatives involves the formation of an imine with an aldehyde, followed by treatment with an alkaline metal tert-alkoxide and subsequent hydrolysis to yield the racemic amine. google.com

The following table provides an overview of research findings on the racemization of 1-phenylethylamine.

| Catalyst System | Mechanism | Application | Key Observation | Reference |

| Palladium Nanoparticles / Lipase | Dehydrogenation-Hydrogenation | Dynamic Kinetic Resolution (DKR) | Efficient racemization allows for high yields of the desired enantiomerically pure amide. | mdpi.comacs.org |

| Ruthenium Complex | Dehydrogenation-Hydrogenation | Racemization for DKR | Effective under transfer hydrogenation conditions. | researchgate.net |

| Iron Complex | Dehydrogenation-Hydrogenation | Mechanistic Study | Partial racemization of enantiomerically pure (S)-1-phenylethylamine observed at 100 °C. | acs.org |

| Novozym 435 / Nickel Catalyst | Enzymatic Resolution / Metal-Catalyzed Racemization | Dynamic Kinetic Resolution (DKR) | Achieves full substrate conversion and high enantioselectivity. |

Synthetic Methodologies for 1r 1 Phenylethanaminium and Its Enantiomers

Asymmetric Synthesis of Chiral Phenylethanaminium Derivatives

The creation of chiral amines with a high degree of stereoselectivity is a cornerstone of modern organic synthesis. Methodologies for achieving this range from transition-metal-catalyzed reactions to biocatalytic transformations, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Chiral Catalysis in Amine Synthesis

Chiral catalysis provides a powerful and atom-economical approach to synthesizing enantiomerically enriched amines. By employing a small amount of a chiral catalyst, large quantities of a desired enantiomer can be produced.

Asymmetric Hydrogenation Routes (e.g., Rh-catalyzed)

Asymmetric hydrogenation is a highly direct and efficient method for preparing α-chiral amines from prochiral imines or enamides. nih.govnih.gov Rhodium-based catalysts, in particular, have been extensively studied and utilized for this purpose. acs.orgwiley-vch.de The success of these reactions heavily relies on the design of chiral ligands that coordinate to the metal center and effectively control the stereochemical outcome of the hydrogenation. nih.gov

A variety of chiral phosphorus ligands have been developed, including phosphino-oxazolines and P-stereogenic phosphines, which have significantly advanced the field. nih.gov For instance, Rhodium complexes with chiral bisaminophosphine ligands have demonstrated high efficacy in the enantioselective hydrogenation of substrates leading to chiral amine derivatives. acs.org Similarly, the DuanPhos ligand, when complexed with Rhodium, has been used for the highly enantioselective hydrogenation of α-CF3-enamides, yielding chiral trifluoromethylated amines with up to 99% enantiomeric excess (ee). nih.gov The development of ferrocene-based bisphosphine ligands, such as BPPFA and Josiphos, has also been a landmark in Rh-catalyzed asymmetric hydrogenation. wiley-vch.de

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Rhodium-DuanPhos | α-CF3-enamides | Chiral trifluoromethylated amines | Up to 99% | nih.gov |

| Rhodium-Bisaminophosphine | Various | Chiral amine derivatives | High | acs.org |

| Rhodium-Josiphos | Tetrasubstituted enamide | Precursor to taranabant | 99.7% | wiley-vch.de |

| Iridium-SIPHOS (L14) | 3,4-dihydroisoquinolines | Tetrahydroisoquinolines | Good to excellent | nih.gov |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of (1R)-1-phenylethanaminium, this typically involves the reaction of acetophenone (B1666503) with an ammonia (B1221849) source. mdpi.comkanto.co.jp

The direct catalytic asymmetric reductive amination of ketones is a particularly attractive approach as it can directly produce chiral primary amines. rsc.org This can be achieved using various catalysts and reducing agents. For instance, iridium catalysts have been developed for the reductive amination of carbonyl compounds, using ammonium (B1175870) formate (B1220265) or formic acid as a hydrogen source under mild conditions. kanto.co.jp One such iridium catalyst has been shown to synthesize 1-phenylethylamine (B125046) from acetophenone with a high substrate-to-catalyst ratio (S/C = 10,000). kanto.co.jp

The choice of reducing agent is crucial for the success of reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

A chemo-enzymatic method has also been developed for the transformation of styrene (B11656) to (R)-α-phenylethylamine. This one-pot process combines a Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent reductive amination catalyzed by an amine dehydrogenase (AmDH), using ammonia as the nitrogen source and glucose/glucose dehydrogenase (GDH) as the reductant. This method achieves nearly quantitative conversion and 99% ee. mdpi.com

| Catalyst/Reagent | Carbonyl Source | Amine Source | Reducing Agent | Product | Key Features | Reference |

| Iridium Catalyst | Acetophenone | Ammonium formate | Formic acid | 1-Phenylethylamine | High catalytic activity (S/C up to 10,000) | kanto.co.jp |

| Amine Dehydrogenase (AmDH) | Styrene (via Acetophenone) | Ammonia | Glucose/GDH | (R)-1-Phenylethylamine | One-pot, chemo-enzymatic, >99% ee | mdpi.com |

| Sodium Cyanoborohydride | Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Substituted Amines | Selectively reduces imines | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Substituted Amines | Alternative to NaBH₃CN | masterorganicchemistry.com |

Other Enantioselective C-N Bond Formations

Beyond hydrogenation and reductive amination, other methods for forming enantioselective carbon-nitrogen bonds have been developed. These include transition-metal-catalyzed nitrene transfer reactions, which can create C-N bonds from C-H or C=C bonds. nih.gov While early examples were often racemic, recent years have seen the development of asymmetric versions of these reactions, such as aziridination and C-H bond amination. nih.gov

Photoredox catalysis has also emerged as a powerful tool for C-C bond formation in the synthesis of chiral amines, opening up new synthetic pathways. thieme-connect.com Additionally, nickel-catalyzed enantioselective hydroalkylation of enecarbamates provides a modular route to a wide range of chiral alkyl amines from stable and readily available alkenes and alkyl halides. acs.org

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral amines. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional stereoselectivity. acs.org

Enzyme-Mediated Reductions (e.g., amine transaminases)

Amine transaminases (ATAs), also known as ω-transaminases, are particularly valuable enzymes for the synthesis of chiral amines. worktribe.comdiva-portal.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, producing a chiral amine with high enantiomeric excess. diva-portal.orgnih.gov

For the synthesis of this compound, an (R)-selective transaminase can be used to convert acetophenone into the desired product. nih.gov (R)-1-phenylethylamine itself can also serve as an efficient amino donor in other transaminase-catalyzed reactions. nih.gov The use of whole cells containing the enzyme is a common strategy. nih.gov

A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. diva-portal.org To overcome this, various strategies have been employed, such as using an excess of the amine donor or removing the ketone byproduct. nih.gov One innovative approach involves coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC). In this cascade, the pyruvate byproduct from the transamination is converted by PDC into acetaldehyde (B116499) and CO₂, effectively shifting the equilibrium towards the desired amine product. tdx.cat

Transaminases from various microbial sources, such as Arthrobacter sp. and Chromobacterium violaceum, have been identified and engineered for improved activity and substrate scope. diva-portal.orgnih.gov For example, a variant of the Chromobacterium violaceum amine transaminase has shown increased specific activity towards (S)-1-phenylethylamine and substituted acetophenones. diva-portal.org

| Enzyme | Substrate | Amino Donor | Key Feature | Product | Enantiomeric Excess (ee) | Reference |

| (R)-selective transaminase from Arthrobacter sp. KNK168 | 3,4-dimethoxyphenylacetone | (R)-1-phenylethylamine | High stereoselectivity | (R)-3,4-dimethoxyamphetamine | >99% | nih.gov |

| Amine Transaminase (ATA) | Prochiral Ketones | Various amine donors | Asymmetric synthesis | Chiral Amines | Excellent | diva-portal.org |

| Transaminase (TA) and Pyruvate Decarboxylase (PDC) | Prochiral Ketones | Alanine (B10760859) | Equilibrium shift by byproduct removal | Chiral Amines | - | tdx.cat |

Biotransformations for Amine Synthesis (e.g., whole-cell biocatalysis)

The synthesis of enantiomerically pure amines using biocatalysis, particularly through whole-cell systems, has emerged as a powerful and sustainable alternative to classical chemical methods. mdpi.comrsc.org Whole-cell biocatalysts are advantageous as they provide enzymes with necessary cofactors, which are regenerated by the host cell's metabolism, often fueled by a simple carbon source like glucose. acs.orgrsc.org This approach has been successfully applied to the synthesis of chiral amines, including the enantiomers of 1-phenylethylamine.

Transaminases (TAs) are widely employed enzymes in whole-cell systems for producing chiral amines. nih.gov They can be used in two primary modes: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. mdpi.com In kinetic resolution, one enantiomer of a racemic mixture is selectively consumed, leaving the other enantiomer in high purity, albeit with a maximum theoretical yield of 50%. mdpi.com Asymmetric synthesis, which converts a prochiral ketone like acetophenone directly into a single enantiomer of the amine, offers a theoretical yield of 100%. mdpi.com

Researchers have engineered and utilized various microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to express specific transaminases for these transformations. mdpi.comd-nb.info For instance, studies have compared the efficiency of different ω-transaminases for the kinetic resolution of racemic 1-phenylethylamine to produce (R)-1-phenylethylamine. d-nb.inforesearchgate.net By using metabolically active yeast expressing a suitable transaminase, (R)-1-phenylethylamine with over 99% enantiomeric excess (ee) can be obtained. d-nb.info The process can be optimized by engineering the host's metabolic pathways, for example, by using a strain that accumulates the co-substrate pyruvate, or by modulating the intracellular concentration of the essential cofactor pyridoxal-5′-phosphate (PLP). d-nb.inforesearchgate.net

Another advanced biocatalytic strategy involves multi-enzyme cascades within a single whole-cell system. wiley.com These cascades can perform formal stereoselective C-H aminations or convert alcohols to chiral amines through a hydrogen-borrowing mechanism, combining alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH). rsc.orgwiley.com Such systems have demonstrated high conversions and enantiomeric purity for various chiral amines. hims-biocat.eu

Table 1: Examples of Whole-Cell Biocatalysis for Chiral Amine Synthesis

| Biocatalyst System | Target Reaction | Substrate | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| S. cerevisiae expressing C. violaceum ω-transaminase | Kinetic Resolution | racemic-1-phenylethylamine | (R)-1-phenylethylamine | >99% ee achieved. Process improved by using a strain with multiple gene copies and optimizing PLP cofactor availability. | d-nb.inforesearchgate.net |

| E. coli expressing ADH and AmDH | Asymmetric Synthesis (from alcohol) | 1-phenylethanol | (R/S)-1-phenylethylamine | Enantiopure amines produced with up to 80% conversion. Cofactor redox balance maintained by glucose addition. | rsc.org |

| E. coli expressing four-enzyme cascade (CAR, ω-TA, IRED) | Asymmetric Synthesis (from keto acid) | Keto acids | Chiral piperidines | High conversions (up to 93%) and ee (up to 93%). Cofactors provided by host cell glucose metabolism. | acs.org |

| Arthrobacter sp. KNK168 (whole cells) | Asymmetric Amination | Substituted acetophenones | (R)-amines | Excellent stereoselectivity reported. (R)-1-phenylethylamine used as an efficient amino donor. | nih.gov |

Conventional Synthetic Routes and Their Applicability to Enantiomer Generation

Reductive Amination from Acetophenone Precursors

The most direct conventional method for synthesizing 1-phenylethylamine is the reductive amination of acetophenone. wikipedia.org This reaction involves the condensation of acetophenone with an amine source, typically ammonia, to form an imine intermediate, which is subsequently reduced to the final amine. wikipedia.org Various catalytic systems have been developed to facilitate this transformation, offering different levels of efficiency and operating under diverse conditions.

Classic methods often employ high-pressure hydrogenation over Raney nickel catalyst in the presence of liquid ammonia. orgsyn.org This process, while effective, requires harsh conditions, including high pressures and temperatures (e.g., 150°C and 3500-5000 psi). orgsyn.org More recent research has focused on developing catalysts that operate under milder conditions. For example, cobalt-based catalysts have been shown to facilitate the reductive amination of acetophenone at 50°C and 10 bar of H₂, using aqueous ammonia as both the solvent and amine source. d-nb.info Ruthenium complexes have also been investigated, using ammonium formate as the hydrogen and amine source at a moderate temperature of 85°C. sioc-journal.cn These newer methods often represent a step towards greener chemistry by reducing energy consumption and utilizing more benign reagents. wikipedia.org

Table 2: Comparison of Catalytic Systems for Reductive Amination of Acetophenone

| Catalyst System | Amine/Hydrogen Source | Conditions | Product Yield | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Raney Nickel | Liquid Ammonia / H₂ | 150°C, 3500-5000 psi | 53-63% | Classic high-pressure method. | orgsyn.org |

| Ruthenium Complex (in situ) | Ammonium Formate | 85°C | - | Uses ammonium formate as a dual-purpose reagent. | sioc-journal.cn |

| Cobalt Nanoparticles on N-doped SiC | Aqueous Ammonia (32%) / H₂ | 50°C, 10 bar | 91% (isolated) | Mild conditions, high yield, aqueous medium. | d-nb.info |

| Platinum Catalyst | Ammonia-saturated Methanol (B129727) / H₂ | Low pressure | 69% | Low-pressure hydrogenation. | orgsyn.org |

Modifications of Existing Amine Synthesis Protocols for Stereocontrol

Producing a single enantiomer, such as this compound, from an achiral precursor like acetophenone requires a method for inducing stereocontrol. Several strategies have been developed to modify standard synthesis protocols to achieve this.

One major approach is the asymmetric hydrogenation of the imine intermediate formed from acetophenone. nih.gov This is accomplished by using a chiral transition metal catalyst, often based on iridium or ruthenium, complexed with a chiral ligand. nih.gov These catalysts create a chiral environment around the imine, directing the addition of hydrogen to one face of the molecule, thereby producing one enantiomer in excess. This method is highly attractive due to its high atom economy. nih.gov

Another established technique involves the use of a chiral auxiliary. In this method, a prochiral starting material is reacted with a pure enantiomer of a chiral molecule (the auxiliary) to form diastereomers. For the synthesis of chiral amines, (R)- or (S)-1-phenylethylamine itself is frequently used as a chiral auxiliary. researchgate.net For example, an imine can be formed between a ketone and a chiral amine, and subsequent reduction leads to a diastereomeric mixture of amines, which can often be separated. The chiral auxiliary is then cleaved to yield the desired enantiopure amine. researchgate.netbeilstein-journals.org

Chemo-enzymatic methods combine chemical and enzymatic steps to achieve high enantioselectivity. A prominent example is dynamic kinetic resolution (DKR). In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic amine, while a metal catalyst (e.g., based on palladium or ruthenium) continuously racemizes the unreacted enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be hydrolyzed to the desired amine.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the synthesis of chiral amines.

Solvent-Free and Aqueous Medium Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of this compound and related amines has explored both solvent-free reactions and the use of water as a reaction medium.

Asymmetric hydroamination of styrene has been achieved in a one-pot chemo-enzymatic process combining a chemical catalyst for the oxidation of styrene to acetophenone with an amine dehydrogenase for the subsequent reductive amination, using water as the solvent. mdpi.com Similarly, cobalt-catalyzed reductive amination of acetophenone has been performed efficiently in aqueous ammonia, which serves as both the solvent and the nitrogen source. d-nb.info Biocatalytic approaches using whole cells are inherently aqueous-based processes. rsc.orgd-nb.info

Solvent-free conditions have also been reported. For instance, the kinetic resolution of racemic primary amines, including 1-phenylethylamine, has been accomplished via acylation catalyzed by lipase under solvent-free conditions. mdpi.com One-pot, three-component reactions involving an amine, an aldehyde, and an electron-rich aromatic compound have been shown to proceed efficiently without a solvent to produce aminoalkyl derivatives. researchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a central concept in green chemistry, maximizing the incorporation of atoms from the starting materials into the final product. nih.gov Asymmetric hydrogenation of imines is a prime example of an atom-economical reaction, as the main transformation involves the addition of a hydrogen molecule, generating water as the only stoichiometric byproduct in the preceding imine formation step. wikipedia.orgnih.gov

Biocatalytic routes, such as the direct amination of alcohols using a combination of alcohol and amine dehydrogenases, are also highly atom-efficient. hims-biocat.eu These "hydrogen-borrowing" cascades use the substrate itself as the source of reducing equivalents, avoiding the need for external reagents. rsc.org

Strategies that improve yield and reduce waste, such as dynamic kinetic resolution (DKR), are also significant. DKR overcomes the 50% yield limitation of standard kinetic resolution, allowing for the complete conversion of a racemate to a single desired enantiomer and thus minimizing waste. nih.gov The use of carbonates as acyl donors in enzymatic resolutions can also improve atom economy, as one molecule of the carbonate can potentially act as an acyl donor twice. nih.gov

Sustainable Catalytic Systems (e.g., microwave-assisted, mechanoenzymatic)

The development of sustainable and environmentally friendly methods for the synthesis of enantiomerically pure amines, such as this compound, is a significant focus in modern chemistry. acs.orgresearchgate.net Traditional methods often involve harsh conditions, hazardous reagents, and generate substantial waste. bohrium.com In contrast, sustainable catalytic systems, including microwave-assisted and mechanoenzymatic approaches, offer greener alternatives by reducing reaction times, energy consumption, and the use of toxic solvents. researchgate.netrsc.orgamazonaws.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates. amazonaws.comsemanticscholar.org In the context of chiral amine synthesis, microwave technology has been effectively combined with enzymatic resolutions to enhance efficiency.

One notable application is in the dynamic kinetic resolution (DKR) of primary amines. For instance, the combination of a palladium catalyst (e.g., Pd/BaSO4 or Pd/CaCO3) for in-situ racemization of the undesired enantiomer with an enzyme for the selective acylation of the desired enantiomer has been shown to be more efficient under microwave irradiation. acs.org The metal clusters in the catalyst efficiently absorb microwave energy, leading to improved activity and selectivity in the racemization of primary amines like 1-phenylethylamine. acs.org This allows the DKR to proceed at lower temperatures, making it compatible with a broader range of enzymes, including the sensitive Amano Lipase PS-C1. acs.org

A solvent-free, microwave-assisted Kabachnik–Fields condensation of (S)-1-phenylethylamine with paraformaldehyde and various phosphine (B1218219) oxides has been reported to produce optically active α-aminophosphonates in high yields (92-97%). mdpi.com This method highlights the potential of microwave-assisted synthesis to create complex chiral molecules efficiently and sustainably. mdpi.com

Research has also demonstrated the microwave-assisted synthesis of chiral (meth)acrylamides from (meth)acrylic acid and (R)-1-phenylethylamine, which can then be polymerized in a one-pot reaction. amazonaws.com

Table 1: Examples of Microwave-Assisted Synthesis in Chiral Amine Preparation

| Reactant(s) | Catalyst/Enzyme | Product | Key Findings |

| rac-1-Phenylethylamine | Pd/BaSO₄ or Pd/CaCO₃ and Amano Lipase PS-C1 | (R)-N-(1-Phenylethyl)acetamide | Microwave irradiation improved racemization efficiency, allowing the reaction to proceed at lower temperatures. acs.org |

| (S)-1-Phenylethylamine, Paraformaldehyde, Diphenylphosphine oxide | None (Solvent-free) | (S)-Diphenyl-α-phenylethylaminomethylphosphine oxide | High yields (97%) achieved under microwave irradiation without the need for a solvent. mdpi.com |

| (R)-1-Phenylethylamine, (Meth)acrylic acid | None | Chiral (meth)acrylamides | Successful synthesis under microwave conditions, with potential for one-pot polymerization. amazonaws.com |

Mechanoenzymatic Synthesis

Mechanoenzymology, the use of mechanical force (e.g., ball milling) to activate enzymatic reactions, represents a significant advancement in green chemistry. rsc.orgresearchgate.net This technique often proceeds with minimal or no solvent, leading to reduced waste and simplified purification processes. researchgate.netrsc.org

The kinetic resolution of racemic chiral amines using Candida antarctica Lipase B (CALB) under high-speed ball milling (HSBM) conditions has been successfully demonstrated. researchgate.net This method significantly reduces reaction times and solvent use compared to traditional solution-based enzymatic resolutions. researchgate.net For example, the enantioselective acylation of racemic amines using ethyl acetate (B1210297) as the acylating agent proceeded efficiently in just 1.5 hours in a high-frequency ball mill. researchgate.net

This mechanoenzymatic approach has been applied to the synthesis of pharmaceutically important compounds, such as the enantiopure precursor for the β-blocker propranolol (B1214883), achieving high enantiomeric excess (up to 99%) and excellent conversion. nih.gov The synthesis of (R)-Rasagiline, a drug used to treat Parkinson's disease, has also been accomplished through a mechanoenzymatic resolution of rac-1-aminoindan. researchgate.net

Furthermore, the use of whole cells as biocatalysts in mechanoenzymatic reactions has been explored. rsc.orgucl.ac.uk The grinding action of the ball mill can lyse the cells in situ, releasing the enzyme and eliminating the need for costly and time-consuming enzyme purification steps. ucl.ac.uk This has been successfully applied to transaminases for the production of amines from aldehydes and ketones with high yields and stereoselectivities. rsc.orgucl.ac.uk

Table 2: Research Findings in Mechanoenzymatic Synthesis of Chiral Amines

| Substrate | Enzyme | Acylating Agent/Solvent | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Racemic 1-phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | (R)-N-(1-phenylethyl)acetamide | High | High | researchgate.net |

| Racemic 1-aminoindan | Candida antarctica Lipase B (CALB) | Ethyl acetate | Precursor for (R)-Rasagiline | High | High | researchgate.net |

| Racemic propranolol precursor | Candida antarctica Lipase B (CALB) | Dioxane (as LAG) | Enantiopure propranolol precursor | 50 | up to 99% | nih.gov |

| Aldehydes/Ketones | Whole cell transaminases | Minimal aqueous medium | Chiral amines | High | High | rsc.orgucl.ac.uk |

Reactivity and Mechanistic Studies of 1r 1 Phenylethanaminium

Role as a Chiral Base in Organic Transformations

While (1R)-1-phenylethanaminium itself is an acidic species, its conjugate base, (R)-1-phenylethylamine, is a widely utilized chiral base in asymmetric synthesis. nih.govebi.ac.uk The ammonium (B1175870) cation is in equilibrium with the free amine, and its presence can influence reactions where the amine acts as a base.

Proton Abstraction and Enantioselective Deprotonation

(R)-1-Phenylethylamine, the conjugate base of this compound, is employed in enantioselective deprotonation reactions. acs.org Its lithium amide derivative, formed by reaction with butyllithium, is a powerful chiral base capable of removing a proton from prochiral ketones, leading to the formation of one enantiomer in excess. surrey.ac.uk The stereochemical outcome of these reactions can be finely tuned by adjusting the reaction conditions. For instance, the lithium amides of chiral secondary amines derived from (R)-1-phenylethylamine have been successfully used in the asymmetric deprotonation of tropinone (B130398) analogs, followed by aldol (B89426) reactions, yielding products with high diastereomeric purities and enantiomeric excesses ranging from 77% to 96%. mdpi.com

Computational studies, such as those involving ω-transaminases, have provided insights into the mechanism of proton abstraction. These studies suggest that for a reaction to occur, the Cα-Hα bond of the substrate must be positioned perpendicular to the plane of the pyridoxal-5'-phosphate (PLP) ring, facilitating proton abstraction by a catalytic lysine (B10760008) residue. nih.gov

Activation of Electrophiles

The this compound cation, or more commonly its parent amine, can activate electrophiles through various mechanisms. In some cases, the amine can form a chiral imine intermediate with a carbonyl compound, which then directs subsequent nucleophilic attack. This strategy is central to many asymmetric syntheses. mdpi.com

This compound as a Nucleophile in Stereoselective Reactions

The conjugate base, (R)-1-phenylethylamine, is a potent nucleophile, and its reactions often proceed with a high degree of stereoselectivity, influenced by the chiral center.

SN2 Reactions with Chiral Induction

(R)-1-Phenylethylamine participates in stereospecific nucleophilic substitution (SN2) reactions. A notable application is in the synthesis of chiral ligands, where methanesulfonate (B1217627) or toluenesulfonate (B8598656) intermediates derived from compounds like 2,6-bis(1-hydroxyethyl)pyridine react with (R)-phenylethylamine to install chirality. The efficiency of these reactions, in terms of yield, can be influenced by steric hindrance and the nature of the leaving group. The SN2 reaction is characterized by an inversion of stereochemistry at the reaction center due to the "backside attack" of the nucleophile. researchgate.net

A study on the synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (B52993) utilized (R)-1-phenylethylamine as a chiral source. Condensation of the amine with phenylsulfanylacetone followed by reduction with sodium borohydride (B1222165) yielded two diastereomers. pharm.or.jp This demonstrates the influence of the chiral amine on the stereochemical outcome of the reaction.

Michael Additions with Chiral Control

(R)-1-Phenylethylamine is frequently used as a chiral auxiliary in Michael additions to achieve chiral control. It can form chiral enamines with carbonyl compounds, which then react with α,β-unsaturated systems to produce enantiomerically enriched products. The lithium amide of (R)-N-benzyl-1-phenylethylamide has shown high facial selectivity (85-96% diastereomeric excess) in Michael additions to cinnamoyl and crotonoyl amides. surrey.ac.uk

The use of chiral organocatalysts derived from α-phenylethylamine in the Michael addition of isobutyraldehyde (B47883) to N-phenylmaleimide has also been explored. mdpi.com Furthermore, chiral thiourea-based organocatalysts have been effective in the asymmetric Michael addition of β-oxo phosphonates to nitro olefins. researchgate.net

| Reaction Type | Reactants | Catalyst/Auxiliary | Product | Stereoselectivity | Reference |

| Enantioselective Deprotonation | Tropinone analogs, Aldehydes | Lithium amides of (R)-1-phenylethylamine derivatives | Aldol products | 77-96% ee | mdpi.com |

| SN2 Reaction | 2,6-Bis(1-hydroxyethyl)pyridine derivatives | (R)-phenylethylamine | Chiral pyridine (B92270) derivatives | High (99% ee) | |

| Michael Addition | Cinnamoyl and Crotonoyl amides | Lithium (R)-N-benzyl-1-phenylethylamide | β-amino amides | 85-96% de | surrey.ac.uk |

| Michael Addition | Isobutyraldehyde, N-phenylmaleimide | α-PEA-containing organocatalysts | Substituted succinimides | Catalytic evaluation performed | mdpi.com |

| Michael Addition | β-Oxo phosphonates, Nitro olefins | Chiral thiourea (B124793) catalysts | Substituted phosphonates | Up to 97% ee | researchgate.net |

Coordination Chemistry of this compound Cation with Metal Centers

The this compound cation and its parent amine can act as ligands, coordinating with metal centers to form chiral complexes. These complexes can exhibit interesting structural features and have applications in catalysis.

For example, alkali metal complexes of bis[(R)-1-phenylethyl]amine with donor ligands like PMDETA or TMEDA can adopt distorted trigonal-planar or tetrahedral geometries. In these structures, the nitrogen-lithium bond lengths and the dihedral angles between the phenyl rings are key structural parameters.

The coordination of this compound's conjugate base to metal centers is also crucial in various catalytic processes. Chiral ligands containing α-phenylethylamine fragments have been synthesized and used in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com For instance, a series of chiral 1,3-aminonaphthols prepared from (S)-α-PEA were used as ligands in the addition of diethylzinc (B1219324) and alkynyl-zinc to ferrocencarbaldehyde, yielding the (R)-product with good enantioselectivity. mdpi.com

Mechanistic studies on the iron-catalyzed racemization of enantiomerically pure (S)-1-phenylethylamine suggest the formation of an iron-amine complex as an intermediate in a dehydrogenation-hydrogenation mechanism. acs.org Similarly, studies on the palladium-catalyzed hydroamination of styrenes with amines indicate the formation of a η³-benzyl species followed by nucleophilic attack of the amine. acs.org

| Metal | Ligand System | Application/Observation | Reference |

| Lithium | Bis[(R)-1-phenylethyl]amine with PMDETA/TMEDA | Formation of distorted trigonal-planar or tetrahedral complexes | |

| Zinc | Chiral 1,3-aminonaphthols from (S)-α-PEA | Enantioselective addition of organozinc reagents to aldehydes | mdpi.com |

| Iron | Cyclopentadienone iron complexes | Racemization of (S)-1-phenylethylamine via an iron-amine complex | acs.org |

| Palladium | BINAP ligands | Enantioselective hydroamination of styrenes | acs.org |

Ligand Design and Chiral Metal Complexes (e.g., Rh, Zn, Pd, Ir)

(1R)-1-Phenylethanamine is a foundational building block in the design of chiral ligands for asymmetric catalysis. mdpi.com Its utility stems from its ready availability in enantiomerically pure form and the ease with which it can be incorporated into more complex molecular architectures. These ligands, upon coordination with transition metals such as rhodium (Rh), zinc (Zn), palladium (Pd), and iridium (Ir), form chiral metal complexes that can catalyze a wide array of enantioselective transformations. mdpi.comacs.org

The amine functionality of (1R)-1-phenylethanamine serves as a key coordination site. For instance, it can be derivatized to form Schiff bases, which are then used to create chiral metal-Schiff base complexes. mdpi.comresearchgate.net Additionally, it is a common precursor for the synthesis of phosphine-containing ligands, such as phosphoramidites and phosphino-oxazolines (PHOX ligands). acs.org These ligands have proven to be highly effective in transition metal-catalyzed reactions.

Rhodium (Rh): Rhodium complexes featuring ligands derived from (1R)-1-phenylethanamine have been successfully employed in asymmetric hydrogenation reactions. acs.org